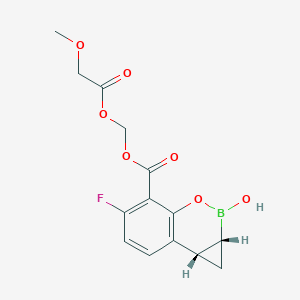

QPX7728 methoxy acetoxy methy ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H14BFO7 |

|---|---|

Poids moléculaire |

324.07 g/mol |

Nom IUPAC |

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |

InChI |

InChI=1S/C14H14BFO7/c1-20-5-11(17)21-6-22-14(18)12-10(16)3-2-7-8-4-9(8)15(19)23-13(7)12/h2-3,8-9,19H,4-6H2,1H3/t8-,9-/m1/s1 |

Clé InChI |

MOEDEYVUTCDHEC-RKDXNWHRSA-N |

SMILES isomérique |

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O |

SMILES canonique |

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O |

Origine du produit |

United States |

Foundational & Exploratory

QPX7728: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a next-generation, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2] It belongs to the cyclic boronate class of compounds and has demonstrated potent activity against a wide array of serine- and metallo-β-lactamases, which are key drivers of antibiotic resistance in Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for QPX7728.

Chemical Structure

QPX7728, also known as xeruborbactam, is a bicyclic boronate compound.[1] Its rigid structure is a key feature, contributing to its high potency and broad spectrum of activity.[1]

Chemical Name (IUPAC): (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid

Molecular Formula: C₁₀H₈BFO₄

SMILES: B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

2D Structure:

Mechanism of Action

QPX7728 functions as a potent inhibitor of a wide range of β-lactamase enzymes, including those from Ambler classes A, B, C, and D.[1][6] Its mechanism of action involves the formation of a covalent adduct with the active site of these enzymes.[1] For serine β-lactamases, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue.[1] In the case of metallo-β-lactamases, it interacts with the catalytic water molecule in the active site.[1] This inhibition is reversible, but the complex formed with serine β-lactamases can be long-lived, effectively inactivating the enzyme.[6][7] By inhibiting these enzymes, QPX7728 protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.

The following diagram illustrates the inhibitory action of QPX7728 on various β-lactamase classes, thereby protecting β-lactam antibiotics.

Caption: Mechanism of QPX7728 action.

Quantitative Inhibitory Data

The inhibitory potency of QPX7728 against a variety of purified β-lactamase enzymes has been determined and is summarized in the table below. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| β-Lactamase | Ambler Class | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| CTX-M-15 | A | 1-3 | - | [2][3] |

| KPC-2 | A | 2.9 | - | [2][3] |

| SHV-12 | A | 1-3 | - | [3] |

| TEM-43 | A | 1-3 | - | [3] |

| NDM-1 | B | 55 | 32 | [2][7] |

| VIM-1 | B | 14 | 7.5 | [2][7] |

| IMP-1 | B | 610 | 240 | [2][7] |

| P99 | C | 22 | - | [2] |

| OXA-23 | D | 1-2 | - | [2][7] |

| OXA-48 | D | 1-2 | - | [2][7] |

Experimental Protocols

The following is a generalized methodology for determining the inhibitory activity of QPX7728 against β-lactamases, based on commonly cited experimental procedures.

Determination of IC₅₀ Values

The IC₅₀ values, representing the concentration of QPX7728 required to inhibit 50% of the β-lactamase activity, are typically determined using a spectrophotometric assay.

Workflow Diagram:

Caption: Workflow for IC₅₀ determination.

Methodology:

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a working concentration in an appropriate buffer (e.g., phosphate buffer). A series of dilutions of QPX7728 are prepared.

-

Pre-incubation: The enzyme solution is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin.

-

Spectrophotometric Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Determination of Kᵢ Values

For a more detailed characterization of the inhibition kinetics, the inhibition constant (Kᵢ) is determined.

Methodology:

-

Kinetic Measurements: The initial rates of substrate hydrolysis are measured at various substrate concentrations in the presence of different fixed concentrations of QPX7728.

-

Data Analysis: The data are analyzed using kinetic models, such as the Michaelis-Menten equation for competitive inhibition. The Kᵢ is determined by global fitting of the data or by analyzing replots of the kinetic parameters (e.g., Dixon or Lineweaver-Burk plots). This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive) and the affinity of the inhibitor for the enzyme. For slowly reversible inhibitors, progress curve analysis is often employed to determine the on- and off-rates of inhibitor binding.

Conclusion

QPX7728 is a promising, potent, and ultra-broad-spectrum β-lactamase inhibitor with a well-defined chemical structure and mechanism of action. The quantitative data demonstrate its ability to inhibit a wide range of clinically relevant β-lactamases, including challenging metallo-β-lactamases. The provided experimental methodologies offer a basis for the further investigation and characterization of this and other novel β-lactamase inhibitors.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

Navigating the Solubility Landscape of QPX7728 bis-acetoxy methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of QPX7728 bis-acetoxy methyl ester, a prodrug of the novel boronic acid β-lactamase inhibitor QPX7728. Understanding the solubility of this compound is critical for its progression through the drug development pipeline, impacting everything from in vitro assay performance to formulation strategies for in vivo studies. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide further investigation.

Core Solubility Profile

The solubility of a drug candidate is a pivotal physicochemical property that influences its bioavailability and therapeutic efficacy. For QPX7728 bis-acetoxy methyl ester, a prodrug designed to enhance the oral bioavailability of its active parent compound, QPX7728, solubility characteristics are of paramount importance.

Quantitative Solubility Data

Publicly available, specific solubility data for QPX7728 bis-acetoxy methyl ester is limited. However, data from chemical suppliers provides a key starting point for formulation development.

| Solvent | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Immunomart[1] |

It is important to note that this value serves as an initial reference. Comprehensive solubility studies in aqueous buffers and biorelevant media are essential for a complete understanding.

Research into similar acetoxymethyl prodrugs of QPX7728 highlights that these compounds are often isolated as amorphous solids.[2] Amorphous forms can exhibit different dissolution and solubility characteristics compared to crystalline forms, a factor that must be considered during development.

Experimental Protocols for Solubility Assessment

To build a comprehensive solubility profile for QPX7728 bis-acetoxy methyl ester, standardized and robust experimental methodologies are required. The following protocols describe common methods used in drug discovery to determine both kinetic and thermodynamic solubility.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of compounds upon their addition from a DMSO stock solution into an aqueous buffer.[3][4]

Objective: To determine the concentration at which a compound precipitates when an organic solvent solution is introduced into an aqueous medium.

Materials:

-

QPX7728 bis-acetoxy methyl ester

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of QPX7728 bis-acetoxy methyl ester in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution from the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This maintains a low final concentration of the organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours), with gentle agitation.

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[3]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO).

Thermodynamic Solubility Assay by the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.[4][5] This is particularly relevant for pre-formulation and later-stage development.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

QPX7728 bis-acetoxy methyl ester (solid powder)

-

Selected aqueous buffers (e.g., PBS at pH 5.0, 6.8, and 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Filtration device (e.g., 0.45 µm PVDF syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid QPX7728 bis-acetoxy methyl ester to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved QPX7728 bis-acetoxy methyl ester using a validated HPLC-UV method.[6]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Experimental and Logical Workflows

Visualizing the experimental process and the logical flow of solubility assessment can aid in planning and execution. The following diagrams, rendered in Graphviz, illustrate these workflows.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

While the available data on the solubility of QPX7728 bis-acetoxy methyl ester is currently sparse, a clear path for comprehensive characterization exists. The provided protocols for kinetic and thermodynamic solubility determination offer robust frameworks for generating the necessary data. A thorough understanding of the solubility profile in various physiologically relevant media will be instrumental in overcoming formulation challenges and successfully advancing this promising β-lactamase inhibitor prodrug through clinical development.

References

- 1. QPX7728 bis-acetoxy methyl ester - Immunomart [immunomart.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

The Discovery and Synthesis of QPX7728: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) representing a significant advancement in combating antimicrobial resistance. As a cyclic boronate, it builds upon the foundation of earlier inhibitors like vaborbactam but exhibits a remarkably expanded spectrum of activity that includes both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of QPX7728, intended for professionals in the fields of chemistry, microbiology, and drug development.

Discovery and Evolution

The development of QPX7728 was a deliberate effort to overcome the limitations of existing β-lactamase inhibitors. The journey began with vaborbactam, a first-generation cyclic boronic acid BLI primarily effective against Klebsiella pneumoniae carbapenemase (KPC).[1][5] However, the rise of metallo-β-lactamases (MBLs) and Class D carbapenemases, which are not inhibited by vaborbactam, necessitated a new generation of inhibitors.[5]

The discovery process for QPX7728 involved a strategy of rational drug design and unexpected breakthroughs, modifying the bicyclic amide series of compounds that followed vaborbactam.[5] Key structural modifications to a bicyclic lead compound led to stepwise improvements in the spectrum of inhibition, ultimately yielding QPX7728.[3][6] This novel compound demonstrated potent inhibition against a wide array of clinically significant β-lactamases, including those that are refractory to currently approved BLIs.[1][3] Notably, QPX7728 is also minimally affected by common resistance mechanisms such as efflux pumps and porin mutations, which can compromise the efficacy of other antibiotics.[1][3]

Caption: The evolution of QPX7728 from its predecessor, vaborbactam.

Synthesis of QPX7728

A scalable and efficient synthesis for QPX7728 has been developed, enabling its production for preclinical and clinical studies. A key approach involves a multi-step sequence starting from commercially available materials.[6] One reported scalable synthesis features two critical steps: a nickel-catalyzed boron insertion into a benzofuran substrate, followed by an enantioselective cyclopropanation of the resulting vinylboronate.[1]

A four-step synthesis has also been described starting from 3-bromo-4-fluoro-2-methoxy benzaldehyde. This process includes a Wittig reaction, boron-insertion, Simmons-Smith cyclopropanation, and a halogen-lithium exchange followed by quenching with dry ice.[6]

Mechanism of Action

QPX7728 exerts its inhibitory effect through a two-step mechanism.[1] Initially, it forms a non-covalent complex with the β-lactamase enzyme. Subsequently, a covalent bond is formed between the boron atom of QPX7728 and a catalytic residue in the active site of the enzyme.[1]

-

Serine β-Lactamases: For serine-β-lactamases (Classes A, C, and D), the boron atom of QPX7728 forms a covalent adduct with the catalytic serine residue.[1]

-

Metallo β-Lactamases: In the case of metallo-β-lactamases (Class B), the boron atom forms a covalent bond with a catalytic water molecule coordinated to the zinc ion(s) in the active site.[1]

This dual-action mechanism is responsible for the ultra-broad-spectrum activity of QPX7728.

Caption: The dual inhibitory mechanism of QPX7728 against β-lactamases.

Quantitative Data

The potency of QPX7728 has been extensively evaluated against a wide range of purified β-lactamase enzymes and in whole-cell bacterial assays.

Table 1: In Vitro Inhibition of Purified β-Lactamases by QPX7728

| β-Lactamase Class | Enzyme | IC₅₀ (nM) |

| Class A | KPC-2 | 2.9 ± 0.4 |

| CTX-M-15 | 1-3 | |

| SHV-12 | 1-3 | |

| TEM-43 | 1-3 | |

| Class C | P99 | 22 ± 8 |

| Class D | OXA-48 | 1-2 |

| OXA-23 | 1-2 | |

| OXA-24/58 | 1-2 | |

| Class B | NDM-1 | 55 ± 25 |

| VIM-1 | 14 ± 4 | |

| IMP-1 | 610 ± 70 |

Data compiled from multiple sources.[2][7]

Table 2: Kinetic Parameters of QPX7728 Inhibition

| Enzyme | k₂/K (M⁻¹s⁻¹) | Residence Time (min) |

| KPC-2 | 3.6 x 10⁵ | 120-180 |

| CTX-M-15 | - | 120-180 |

| P99 | 6.3 x 10⁴ | - |

| OXA-23 | 9.9 x 10⁵ | 5-20 |

| OXA-48 | - | ~50 |

Data compiled from multiple sources.[2][7]

Table 3: In Vitro Activity of Meropenem in Combination with QPX7728

| Organism | Meropenem MIC₅₀/₉₀ (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC₅₀/₉₀ (µg/mL) |

| Carbapenem-Resistant Acinetobacter baumannii | 64/>64 | 4/8 |

Data from a collection of 275 clinical isolates.[5]

Experimental Protocols

Synthesis of QPX7728 (Illustrative Four-Step Sequence)

This protocol is a generalized representation based on published synthetic schemes.[6]

Step 1: Wittig Reaction

-

Reactants: 3-bromo-4-fluoro-2-methoxy benzaldehyde, a suitable phosphonium ylide.

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: The phosphonium ylide is generated in situ using a strong base (e.g., n-butyllithium) at low temperature (-78 °C). The benzaldehyde is then added, and the reaction is allowed to warm to room temperature.

-

Workup: Quenching with a proton source, extraction with an organic solvent, and purification by column chromatography.

-

Yield: ~94%.[6]

Step 2: Boron-Insertion

-

Reactants: The product from Step 1, a diboron reagent (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent: Anhydrous 1,4-dioxane.

-

Procedure: The reactants are heated under an inert atmosphere.

-

Workup: Filtration, solvent evaporation, and purification by column chromatography.

-

Yield: ~88%.[6]

Step 3: Simmons-Smith Cyclopropanation

-

Reactants: The vinylboronate from Step 2, diiodomethane, and a zinc-copper couple.

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure: The zinc-copper couple is activated, and the diiodomethane is added, followed by the vinylboronate.

-

Workup: Filtration, washing with aqueous solutions, extraction, and purification by column chromatography.

-

Yield: ~67%.[6]

Step 4: Halogen-Lithium Exchange and Carboxylation

-

Reactants: The cyclopropylboronate from Step 3, an organolithium reagent (e.g., n-butyllithium), and dry ice (solid CO₂).

-

Solvent: Anhydrous THF.

-

Procedure: The cyclopropylboronate is treated with the organolithium reagent at low temperature (-78 °C), followed by the addition of crushed dry ice.

-

Workup: Quenching with aqueous acid, extraction, and purification to yield (±)-QPX7728.

-

Yield: ~75%.[6]

Determination of IC₅₀ Values for β-Lactamase Inhibition

This protocol is adapted from standard methods for determining inhibitor potency.

Materials:

-

Purified β-lactamase enzyme

-

QPX7728 stock solution

-

Substrate (e.g., nitrocefin for most serine β-lactamases, imipenem for some metallo-β-lactamases)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 0.1 mg/mL BSA; for metallo-β-lactamases, supplement with 20 µM ZnCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of QPX7728 in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add the various concentrations of QPX7728 to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding a fixed concentration of the substrate to each well.

-

Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader (e.g., 490 nm for nitrocefin).

-

Calculate the initial reaction rates for each QPX7728 concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for broth microdilution susceptibility testing.

Materials:

-

Bacterial isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

QPX7728 stock solution

-

β-lactam antibiotic stock solution

-

96-well microplates

Procedure:

-

Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

-

For the combination testing, prepare identical serial dilutions of the β-lactam in CAMHB containing a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL).

-

Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to all wells.

-

Incubate the plates at 35-37 °C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

QPX7728 is a promising ultra-broad-spectrum β-lactamase inhibitor with the potential to address critical unmet medical needs in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its potent activity against both serine- and metallo-β-lactamases, coupled with its resilience to common bacterial resistance mechanisms, makes it a valuable candidate for further clinical development. The scalable synthesis and well-characterized preclinical profile of QPX7728 provide a strong foundation for its advancement as a next-generation therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

QPX7728: An In-depth Technical Guide to a Novel Boronic Acid β-Lactamase Inhibitor

Introduction

QPX7728 is an investigational, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It represents a significant advancement in combating antimicrobial resistance, demonstrating potent inhibition against a wide array of serine-β-lactamases (SBLs) (Ambler Classes A, C, and D) and, notably, metallo-β-lactamases (MBLs) (Ambler Class B).[3][4] Developed by Qpex Biopharma, QPX7728 is designed for both intravenous and oral administration in combination with β-lactam antibiotics to treat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] This guide provides a comprehensive technical overview of QPX7728, including its mechanism of action, inhibitory spectrum, kinetic data, and the experimental protocols utilized for its characterization.

Mechanism of Action

QPX7728's inhibitory activity stems from its boronic acid moiety, which acts as a transition-state analog.[5] The mechanism of inhibition differs between serine and metallo-β-lactamases.

Inhibition of Serine β-Lactamases (SBLs): QPX7728 acts as a covalent, slowly reversible inhibitor of SBLs.[3][6] The inhibition follows a two-step mechanism: an initial non-covalent binding to the active site, followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the enzyme.[1] This forms a stable, tetrahedral intermediate that effectively inactivates the enzyme.[1][3] The dissociation of this complex is slow, resulting in a prolonged target residence time for many SBLs.[6]

Inhibition of Metallo-β-Lactamases (MBLs): Against MBLs, QPX7728 behaves as a competitive, "fast-on-fast-off" reversible inhibitor.[3][6] Structural studies have revealed that the boron atom of QPX7728 forms a covalent bond with a catalytic water molecule present in the active site of MBLs like NDM-1 and VIM-2.[1] This interaction is characterized by a rapid equilibrium between the enzyme and the inhibitor, without progressive inactivation.[3]

Figure 1: QPX7728 Mechanism of Inhibition

Inhibitory Spectrum and Potency

QPX7728 exhibits an exceptionally broad spectrum of activity, inhibiting β-lactamases from all four Ambler classes.[1][7] This includes enzymes that are not inhibited by many currently approved BLIs, such as Class D carbapenemases from Acinetobacter baumannii and Class B metallo-β-lactamases.[2][3]

Biochemical Inhibition Data

The inhibitory potency of QPX7728 has been quantified against a wide range of purified β-lactamase enzymes.

Table 1: IC₅₀ Values of QPX7728 Against Purified β-Lactamases

| β-Lactamase Class | Enzyme | IC₅₀ (nM) |

|---|---|---|

| Class A (SBL) | CTX-M-15 | 1 - 3 |

| KPC-2 | 2.9 ± 0.4 | |

| SHV-12 | 1 - 3 | |

| TEM-43 | 1 - 3 | |

| Class B (MBL) | NDM-1 | 55 ± 25 |

| VIM-1 | 14 ± 4 | |

| IMP-1 | 610 ± 70 | |

| Class C (SBL) | P99 | 22 ± 8 |

| Class D (SBL) | OXA-23 | 1 - 2 |

| OXA-48 | 1 |

Data sourced from Tsivkovski et al., 2020.[3][6]

Table 2: Kinetic Parameters of QPX7728 Inhibition

| Enzyme | Class | Inhibition Type | Kᵢ (nM) | k₂/K (M⁻¹s⁻¹) | Target Residence Time (t₁₂) |

|---|---|---|---|---|---|

| KPC-2 | A | Covalent, Reversible | - | 5.5 x 10³ (vs Vaborbactam) | ~3 h |

| CTX-M-15 | A | Covalent, Reversible | - | - | ~3.5 h |

| OXA-23 | D | Covalent, Reversible | - | 9.9 x 10⁵ | 5 - 20 min |

| OXA-48 | D | Covalent, Reversible | - | - | ~50 min |

| NDM-1 | B | Competitive, Reversible | 32 ± 14 | - | Fast-off |

| VIM-1 | B | Competitive, Reversible | 7.5 ± 2.1 | - | Fast-off |

| IMP-1 | B | Competitive, Reversible | 240 ± 30 | - | Fast-off |

| P99 | C | Covalent, Reversible | - | 6.3 x 10⁴ | - |

Data sourced from Lomovskaya et al., 2021 and Tsivkovski et al., 2020.[1][6]

Microbiological Activity

In combination with various β-lactam antibiotics, QPX7728 restores their activity against a wide range of resistant Gram-negative pathogens.

Table 3: In Vitro Activity of Meropenem-QPX7728 Against Carbapenem-Resistant Enterobacterales (CRE)

| Organism Group | Meropenem MIC₉₀ (µg/mL) | Meropenem + QPX7728 (4 µg/mL) MIC₉₀ (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC₉₀ (µg/mL) |

|---|---|---|---|

| All CRE (n=598) | >64 | 2 | 1 |

| KPC-producers | >64 | 1 | 0.5 |

| MBL-producers | >64 | 8 | 4 |

| OXA-48-like producers | >64 | 1 | 0.5 |

Data based on Nelson et al., 2020, showing QPX7728's ability to lower meropenem MICs.[8]

Table 4: In Vitro Activity of Meropenem-QPX7728 Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

| QPX7728 Concentration (µg/mL) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |

|---|---|---|

| 0 (Meropenem alone) | 64 | >64 |

| 1 | 32 | 64 |

| 2 | 16 | 32 |

| 4 | 8 | 8 |

| 8 | 4 | 4 |

| 16 | 2 | 4 |

Data from a panel of 275 CRAB isolates, sourced from Nelson et al., 2020.[9][10]

Table 5: Activity of QPX7728 (8 µg/mL) with various β-Lactams against a challenge panel of Pseudomonas aeruginosa (n=290)

| β-Lactam Partner | % Susceptible with QPX7728 |

|---|---|

| Ceftolozane | 78.6% |

| Cefepime | 70.3% |

| Piperacillin | 70.3% |

| Meropenem | 65.5% |

The panel included meropenem-nonsusceptible, ceftolozane-tazobactam-nonsusceptible, or ceftazidime-avibactam-resistant isolates. Data sourced from Lomovskaya et al., 2021.[11][12]

Experimental Protocols

The characterization of QPX7728 involves a series of standardized biochemical and microbiological assays.

Biochemical Assays: Enzyme Inhibition Kinetics

Objective: To determine the inhibitory potency (IC₅₀) and kinetic parameters (Kᵢ, k₂/K) of QPX7728 against purified β-lactamase enzymes.

General Protocol:

-

Enzyme Preparation: Recombinant β-lactamase enzymes are expressed in E. coli and purified to homogeneity using chromatographic techniques.

-

IC₅₀ Determination:

-

Enzymes are pre-incubated with serial dilutions of QPX7728 in assay buffer (e.g., phosphate buffer with 0.01% Triton X-100) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding a chromogenic substrate, typically nitrocefin.

-

The rate of hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 482 nm.

-

IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

-

Kinetic Parameter Determination (SBLs):

-

For slow-binding inhibitors like QPX7728 against SBLs, progress curves of substrate hydrolysis are monitored over time in the presence of varying inhibitor concentrations.

-

The data are fitted to mechanistic equations describing two-step inhibition to determine the association rate constant (kₒₙ) and dissociation rate constant (kₒբբ). The overall second-order rate constant (k₂/K) is calculated.

-

-

Kinetic Parameter Determination (MBLs):

-

For fast-on/fast-off inhibitors, steady-state kinetics are employed.

-

Initial reaction velocities are measured at various substrate (nitrocefin) and inhibitor (QPX7728) concentrations.

-

The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Kᵢ).

-

Figure 2: General Workflow for β-Lactamase Inhibition Assays

Microbiological Assays: Antimicrobial Susceptibility Testing

Objective: To evaluate the ability of QPX7728 to restore the antimicrobial activity of β-lactam antibiotics against resistant bacterial strains.

Protocol (Broth Microdilution):

-

Strain Selection: A panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms (e.g., KPC-producing K. pneumoniae, NDM-producing E. coli, OXA-producing A. baumannii) is used.

-

Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard and then diluted into cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Assay Plate Preparation:

-

A 96-well microtiter plate is prepared with serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem, ceftolozane).

-

QPX7728 is added to the wells at a fixed concentration (e.g., 4 or 8 µg/mL). Control wells contain the β-lactam alone, QPX7728 alone, and no drug (growth control).

-

-

Inoculation and Incubation: The prepared bacterial inoculum is added to all wells. The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed QPX7728 concentration) that completely inhibits visible bacterial growth.

Structural Biology

High-resolution crystal structures of QPX7728 in complex with various β-lactamases, including KPC-2, OXA-48, NDM-1, and VIM-2, have been solved.[1] These structures confirm the covalent binding mechanisms and provide critical insights into the molecular interactions responsible for QPX7728's potent and broad-spectrum activity.[1] The boron atom becomes tetrahedral upon binding to both SBLs and MBLs.[1]

Figure 3: QPX7728 Broad-Spectrum Activity Profile

Conclusion

QPX7728 is a highly potent, ultra-broad-spectrum β-lactamase inhibitor with a unique ability to inhibit both serine and metallo-β-lactamases. Its robust in vitro activity, demonstrated through extensive biochemical and microbiological studies, highlights its potential to restore the efficacy of multiple β-lactam partners against infections caused by some of the most challenging Gram-negative pathogens. The dual mechanism of action, involving slow-reversible covalent inhibition of SBLs and competitive inhibition of MBLs, underscores its novel design. As it progresses through clinical development, QPX7728 holds significant promise as a versatile component of future combination therapies to address the critical threat of antimicrobial resistance.

References

- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Preliminary In Vitro Profile of QPX7728: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro characteristics of QPX7728, a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI). QPX7728, a cyclic boronate compound, demonstrates potent inhibition against a wide array of both serine- and metallo-β-lactamases, positioning it as a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant Gram-negative bacteria.[1][2][3] This document summarizes key quantitative data, details the methodologies of pivotal in vitro experiments, and visualizes the compound's mechanism of action and experimental workflows.

Data Presentation: Inhibitory Activity and Antimicrobial Potentiation

The in vitro efficacy of QPX7728 has been quantified through biochemical assays determining its direct inhibitory capacity against purified β-lactamases and through microbiological assessments of its ability to potentiate the activity of β-lactam antibiotics against various bacterial strains.

Table 1: Biochemical Inhibition of Purified β-Lactamases by QPX7728

The inhibitory potency of QPX7728 was evaluated against a diverse panel of purified β-lactamases, encompassing all four Ambler classes. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are presented below, demonstrating the compound's broad-spectrum activity.

| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |

| Class A (Serine) | KPC-2 | 2.9 ± 0.4 | - | Progressive Inactivation |

| CTX-M-15 | ~1-3 | - | Progressive Inactivation | |

| SHV-12 | ~1-3 | - | Progressive Inactivation | |

| TEM-43 | ~1-3 | - | Progressive Inactivation | |

| Class B (Metallo) | NDM-1 | 55 ± 25 | 32 ± 14 | Competitive |

| VIM-1 | 14 ± 4 | 7.5 ± 2.1 | Competitive | |

| IMP-1 | 610 ± 70 | 240 ± 30 | Competitive | |

| Class C (Serine) | P99 | 22 ± 8 | - | Progressive Inactivation |

| Class D (Serine) | OXA-23 | ~1-2 | - | Progressive Inactivation |

| OXA-24/40 | ~1-2 | - | Progressive Inactivation | |

| OXA-48 | ~1-2 | - | Progressive Inactivation | |

| OXA-58 | ~1-2 | - | Progressive Inactivation |

Data compiled from multiple sources.[2][4][5][6]

Table 2: Potentiation of β-Lactam Activity against Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC) testing was performed to assess the ability of a fixed concentration of QPX7728 (8 µg/mL) to restore the activity of various β-lactam antibiotics against a challenge panel of P. aeruginosa isolates.

| β-Lactam Partner | MIC₉₀ without QPX7728 (µg/mL) | MIC₉₀ with QPX7728 (8 µg/mL) (µg/mL) | Fold Reduction in MIC₉₀ |

| Meropenem | >64 | 8 | >8 |

| Cefepime | 32 | 8 | 4 |

| Ceftolozane | 4 | 1 | 4 |

| Piperacillin | >64 | 16 | >4 |

MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.

Table 3: Meropenem Potentiation against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

The combination of meropenem with varying concentrations of QPX7728 was tested against a panel of 275 CRAB isolates.

| QPX7728 Concentration (µg/mL) | Meropenem MIC₉₀ (µg/mL) |

| 0 | >64 |

| 4 | 8 |

| 8 | 4 |

Data from Nelson et al., 2020b as cited in Frontiers in Microbiology, 2021.[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Determination of IC₅₀ and Kᵢ Values for β-Lactamase Inhibition

These assays quantify the direct inhibitory activity of QPX7728 against purified β-lactamase enzymes.

a) IC₅₀ Determination:

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were mixed with varying concentrations of QPX7728, typically ranging from 0.0027 µM to 160 µM.

-

Incubation: The enzyme-inhibitor mixtures were incubated for 10 minutes at 37°C in a buffer solution (50 mM sodium phosphate, pH 7.0, containing 0.1 mg/mL BSA). For metallo-β-lactamases, 20 µM ZnCl₂ was added to the buffer.

-

Substrate Addition: A chromogenic (e.g., nitrocefin) or hydrolyzable β-lactam (e.g., imipenem) substrate was added to initiate the reaction. The final substrate concentration was typically at or below the Kₘ value for the respective enzyme.

-

Measurement: The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance over time.

-

Calculation: The IC₅₀ value, defined as the concentration of QPX7728 required to inhibit 50% of the enzyme's activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

b) Kᵢ Determination for Metallo-β-Lactamases (Competitive Inhibition):

-

For metallo-β-lactamases, which exhibit a competitive inhibition mechanism with fast-on/fast-off kinetics, the inhibition constant (Kᵢ) was determined.

-

The assay was performed as described for IC₅₀ determination, but with multiple substrate concentrations.

-

The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for that substrate.[5]

c) Kinetic Characterization of Serine β-Lactamase Inhibition:

-

The inhibition of serine β-lactamases by QPX7728 follows a two-step mechanism involving an initial non-covalent binding followed by the formation of a covalent adduct.[4]

-

This progressive inactivation was characterized by determining the second-order rate constant (k₂/K).

-

The reversibility of this inhibition was assessed using the "jump dilution" method, where a pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time. This allows for the calculation of the dissociation rate constant (k_off) and the target residence time.

Minimum Inhibitory Concentration (MIC) Testing

MIC assays were conducted to evaluate the ability of QPX7728 to potentiate the activity of β-lactam antibiotics against various bacterial isolates.

-

Methodology: The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A diverse panel of clinical isolates with well-characterized resistance mechanisms was used, including strains of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.

-

Test Conditions: The β-lactam antibiotics were tested alone and in combination with a fixed concentration of QPX7728 (typically 4 or 8 µg/mL).

-

Procedure: Two-fold serial dilutions of the β-lactam antibiotics were prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum was added to each well.

-

Incubation: The plates were incubated at 35°C for 16-20 hours.

-

Endpoint Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro studies of QPX7728.

Caption: Inhibition mechanisms of QPX7728 against serine and metallo-β-lactamases.

Caption: Experimental workflow for the determination of IC₅₀ values.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 5. QPX7728, an Ultra-Broad-Spectrum β-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - Qpex Biopharma [qpexbio.com]

- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

QPX7728: An In-depth Technical Analysis of its Target Enzyme Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] It demonstrates potent activity against a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are the primary enzymes responsible for bacterial resistance to β-lactam antibiotics.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of QPX7728 to its target enzymes, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Target Enzymes and Mechanism of Action

QPX7728's primary targets are bacterial β-lactamase enzymes from all four Ambler classes: A, B, C, and D.[6] Its broad spectrum of activity is a significant advancement over many existing β-lactamase inhibitors.[1][6]

The mechanism of inhibition varies between the two main superfamilies of β-lactamases:

-

Serine β-Lactamases (Classes A, C, and D): QPX7728 inhibits SBLs through a two-step, reversible covalent mechanism.[1] Initially, a non-covalent complex is formed, which is followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue in the enzyme's active site.[1][2] The stability of this covalent complex, and thus the target residence time, varies depending on the specific enzyme.[3][5]

-

Metallo-β-Lactamases (Class B): For MBLs, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[3][5] The crystal structure of the QPX7728/NDM-1 complex reveals that the inhibitor coordinates with the zinc ions in the active site, leading to its inhibitory effect.[1][2]

Binding Affinity of QPX7728 to Target Enzymes

The binding affinity of QPX7728 has been quantified against a multitude of β-lactamases. The following tables summarize the available data, primarily presented as 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ).

Table 1: Inhibitory Potency (IC₅₀) of QPX7728 Against Purified β-Lactamases

| Enzyme Class | Enzyme | Organism | Substrate | QPX7728 IC₅₀ (nM) |

| Class A | KPC-2 | Klebsiella pneumoniae | Nitrocefin | 2.9 ± 0.4[3][5] |

| CTX-M-15 | Escherichia coli | Nitrocefin | 1-3[3][6] | |

| SHV-12 | Klebsiella pneumoniae | Nitrocefin | 1-3[6] | |

| TEM-43 | Escherichia coli | Nitrocefin | Low nM range[1] | |

| Class C | P99 | Enterobacter cloacae | Nitrocefin | 22 ± 8[3][5] |

| Class D | OXA-48 | Klebsiella pneumoniae | Nitrocefin | 1-2[3][5] |

| OXA-23 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |

| OXA-24 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |

| OXA-58 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |

| Class B | NDM-1 | Klebsiella pneumoniae | Imipenem | 55 ± 25[3][5] |

| VIM-1 | Pseudomonas aeruginosa | Imipenem | 14 ± 4[3][5] | |

| IMP-1 | Pseudomonas aeruginosa | Imipenem | 610 ± 70[3][5] |

Table 2: Inhibition Constants (Kᵢ) and Kinetic Parameters for QPX7728

| Enzyme Class | Enzyme | Inhibition Type | Kᵢ (nM) | k₂/K (M⁻¹s⁻¹) | Target Residence Time |

| Class A | KPC | Reversible, Covalent | Not Reported | High Efficiency[3] | 2-3 hours[3][5] |

| CTX-M-15 | Reversible, Covalent | Not Reported | High Efficiency[3] | ~3.5 hours[1] | |

| Class C | P99 | Reversible, Covalent | Not Reported | 6.3 x 10⁴[3][5] | Not Reported |

| Class D | OXA-23 | Reversible, Covalent | Not Reported | 9.9 x 10⁵[3][5] | 5-20 minutes[3][5] |

| OXA-48 | Reversible, Covalent | Not Reported | High Efficiency[3] | ~50 minutes[3][5] | |

| Class B | VIM-1 | Competitive | 7.5 ± 2.1[3][5] | Not Applicable | Fast-on/Fast-off |

| NDM-1 | Competitive | 32 ± 14[3][5] | Not Applicable | Fast-on/Fast-off | |

| IMP-1 | Competitive | 240 ± 30[3][5] | Not Applicable | Fast-on/Fast-off |

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of QPX7728 are described in the primary literature. The following is a generalized workflow based on the available information.

Determination of IC₅₀ Values

The potency of QPX7728 is often assessed by determining its 50% inhibitory concentration (IC₅₀). This is typically done using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or imipenem.

Caption: Workflow for IC₅₀ Determination of QPX7728.

Kinetic Analysis of Inhibition

To further characterize the mechanism of inhibition, kinetic studies are performed. For serine β-lactamases, this involves measuring the rate of enzyme inactivation (k₂/K). For metallo-β-lactamases, the inhibition constant (Kᵢ) is determined through competitive inhibition assays.

Mechanism of β-Lactam Resistance and QPX7728 Inhibition

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. β-lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective. QPX7728 protects β-lactam antibiotics by inhibiting β-lactamases.

Caption: Mechanism of β-Lactam Resistance and QPX7728 Action.

Conclusion

QPX7728 is a potent, ultra-broad-spectrum β-lactamase inhibitor with a well-characterized binding affinity for a wide range of clinically significant serine and metallo-β-lactamases. Its unique mechanism of action and high potency make it a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant bacterial infections. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Ultraspectrum Advantage: A Technical Deep Dive into the Broad-Spectrum Activity of QPX7728

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against a wide array of both serine- and metallo-β-lactamases (MBLs).[1][2] This cyclic boronic acid compound represents a significant advancement in combating antimicrobial resistance, particularly in Gram-negative bacteria.[1] Its ability to inhibit enzymes from all four Ambler classes of β-lactamases, including clinically challenging carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases (OXA) found in Acinetobacter baumannii, sets it apart from currently available BLIs.[3][4] This technical guide explores the core attributes of QPX7728, presenting key data, experimental methodologies, and the underlying mechanisms of its extensive inhibitory activity.

Mechanism of Action: A Dual Kinetic Profile

QPX7728 exhibits distinct mechanisms of action against serine and metallo-β-lactamases.

Serine β-Lactamase Inhibition: QPX7728 acts as a two-step, slow-binding covalent inhibitor of serine β-lactamases.[3][5] The initial step involves the formation of a non-covalent complex, which is followed by a covalent interaction where the boron atom of QPX7728 is believed to form a bond with the catalytic serine residue of the enzyme.[3][5] This inhibition is reversible, but the QPX7728-enzyme complex demonstrates variable stability, with residence times ranging from minutes to several hours depending on the specific enzyme.[6][7] For instance, the complex with KPC and CTX-M-15 can last for 2 to 3 hours.[6][7]

Metallo-β-Lactamase Inhibition: In contrast, the inhibition of MBLs follows a classical Michaelis-Menten, "fast on-fast off" kinetic profile.[4][8] This is a competitive, one-step process involving the formation of a non-covalent complex that rapidly dissociates.[3][4]

Quantitative Data: Potency and Spectrum

The inhibitory potency of QPX7728 has been extensively characterized through biochemical and microbiological assays. The following tables summarize key quantitative data, demonstrating its superiority over other β-lactamase inhibitors.

Table 1: In Vitro Inhibition of Purified β-Lactamases (IC50, nM)

| β-Lactamase | Class | QPX7728 | Avibactam | Relebactam | Vaborbactam |

| CTX-M-15 | A | 1-3 | - | - | - |

| KPC-2 | A | 2.9 ± 0.4 | - | - | - |

| P99 | C | 22 ± 8 | - | - | - |

| OXA-23 | D | 1-2 | - | - | - |

| OXA-48 | D | 1-2 | - | - | - |

| NDM-1 | B | 55 ± 25 | - | - | - |

| VIM-1 | B | 14 ± 4 | - | - | - |

| IMP-1 | B | 610 ± 70 | - | - | - |

Data compiled from multiple sources.[4][5][7]

Table 2: Kinetic Parameters of β-Lactamase Inhibition by QPX7728

| Enzyme | Class | k2/K (M-1s-1) | Ki (nM) | Residence Time |

| KPC-2 | A | - | - | 2-3 hours |

| CTX-M-15 | A | - | - | 2-3 hours |

| P99 | C | 6.3 x 104 | - | - |

| OXA-23 | D | 9.9 x 105 | - | 5-20 minutes |

| OXA-48 | D | - | - | ~50 minutes |

| NDM-1 | B | - | 32 ± 14 | Fast-on/Fast-off |

| VIM-1 | B | - | 7.5 ± 2.1 | Fast-on/Fast-off |

| IMP-1 | B | - | 240 ± 30 | Fast-on/Fast-off |

Data compiled from multiple sources.[3][4][6][7]

Table 3: In Vitro Activity of Meropenem in Combination with QPX7728 (8 µg/mL) against Carbapenem-Resistant Enterobacterales (CRE)

| Organism Subset | Meropenem MIC90 (µg/mL) | Meropenem + QPX7728 MIC90 (µg/mL) | Fold Reduction in MIC90 |

| All CRE | >64 | 0.5 | >128 |

| KPC-producing (OmpK36 normal) | - | - | - |

| KPC-producing (OmpK36 deficient) | >64 | 4 | >16 |

Data compiled from multiple sources.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity of QPX7728.

Biochemical Assays for Enzyme Inhibition

Objective: To determine the inhibitory potency (IC50) and kinetic parameters (Ki, kon, koff) of QPX7728 against purified β-lactamase enzymes.

Methodology:

-

Enzyme Purification: β-lactamase enzymes are purified from overexpressing recombinant E. coli strains.[8]

-

IC50 Determination:

-

A fixed concentration of the enzyme is incubated with varying concentrations of QPX7728.

-

A chromogenic substrate (e.g., nitrocefin) or a specific substrate for the enzyme (e.g., imipenem) is added.[8]

-

The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[10]

-

-

Kinetic Analysis (Serine β-Lactamases):

-

The "slow-binding" kinetics are evaluated to determine the association (kon) and dissociation (koff) rate constants.[8]

-

The jump dilution method is used to measure the off-rate, where a pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time.[11]

-

-

Kinetic Analysis (Metallo-β-Lactamases):

In Vitro Susceptibility Testing

Objective: To assess the ability of QPX7728 to restore the activity of β-lactam antibiotics against resistant bacterial strains.

Methodology:

-

Bacterial Strains: A panel of clinical isolates and isogenic strains expressing specific β-lactamases are used.[10]

-

MIC Determination:

-

The minimum inhibitory concentration (MIC) of a β-lactam antibiotic (e.g., meropenem, cefepime) is determined alone and in the presence of a fixed concentration of QPX7728 (typically 4 or 8 µg/mL).[12][13]

-

Broth microdilution or agar dilution methods are employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

The MIC is defined as the lowest concentration of the antibiotic that prevents visible bacterial growth.

-

In Vivo Efficacy Studies (Neutropenic Mouse Thigh Infection Model)

Objective: To evaluate the in vivo efficacy of QPX7728 in combination with β-lactam antibiotics in a relevant animal model of infection.

Methodology:

-

Animal Model: Swiss-Webster mice are rendered neutropenic by the administration of cyclophosphamide.[8]

-

Infection: Mice are infected via intramuscular injection in the thigh with a carbapenem-resistant bacterial strain (e.g., K. pneumoniae).[8][13]

-

Treatment:

-

Efficacy Assessment:

-

After a defined period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized.[8]

-

The bacterial burden (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate.

-

The efficacy of the treatment is assessed by the reduction in bacterial load compared to untreated controls.

-

Resistance Mechanisms and QPX7728

A key advantage of QPX7728 is its minimal susceptibility to common intrinsic resistance mechanisms in Gram-negative bacteria.

-

Efflux Pumps: QPX7728 is minimally affected by the activity of major multidrug resistance (MDR) efflux pumps in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][14]

-

Porin Mutations: While mutations in porins like OmpK36 in K. pneumoniae can reduce the potency of some β-lactam/BLI combinations, the effect on QPX7728 is less pronounced.[9][15] For example, a significant loss of OmpK36 markedly decreased the potency of meropenem-vaborbactam, while only a modest change was observed with meropenem-QPX7728.[9] In P. aeruginosa, inactivation of the OprD porin does not affect the potentiation of cefepime by QPX7728.[14]

Conclusion

QPX7728 stands out as a pioneering ultra-broad-spectrum β-lactamase inhibitor with a unique dual mechanism of action that effectively neutralizes both serine- and metallo-β-lactamases.[1][2] Its high potency, broad spectrum of activity, and resilience to common bacterial resistance mechanisms make it a promising candidate for development in combination with various β-lactam antibiotics.[3][10] The data and methodologies presented in this guide underscore the robust preclinical profile of QPX7728 and its potential to address the critical unmet medical need for new treatments for infections caused by multidrug-resistant Gram-negative pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Methodological & Application

QPX7728 methoxy acetoxy methyl ester experimental protocol

Application Notes and Protocols for QPX7728

Introduction

QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2] It is distinguished by its potent inhibitory activity against a wide array of both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[3][4][5] This positions QPX7728 as a promising agent to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][6] QPX7728 is under development for both intravenous and oral administration.[7][8]

Mechanism of Action

QPX7728 exhibits a dual mechanism for β-lactamase inhibition:

-

Serine β-Lactamases (Classes A, C, D): It acts through a two-step, slow tight-binding mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of QPX7728 binds to the catalytic serine residue in the active site of the enzyme.[3] This covalent complex is stable, with residence times ranging from minutes to several hours, effectively inactivating the enzyme.[4]

-

Metallo β-Lactamases (Class B): For MBLs like NDM, VIM, and IMP, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]

This ultra-broad spectrum of activity allows QPX7728 to restore the efficacy of various β-lactam partners against a wide range of resistant pathogens.[4]

Caption: Mechanism of QPX7728 inhibition on serine and metallo-β-lactamases.

Experimental Protocols

Protocol 1: Determination of β-Lactamase Inhibitory Potency (IC₅₀)

This protocol outlines the biochemical assay to determine the 50% inhibitory concentration (IC₅₀) of QPX7728 against purified β-lactamase enzymes.

Materials:

-

Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, NDM-1, VIM-1)[3]

-

QPX7728 stock solution (in DMSO or appropriate buffer)

-

Substrate solution (e.g., nitrocefin for serine β-lactamases, imipenem for MBLs)[3]

-

Assay buffer (e.g., phosphate buffer with appropriate salts)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase enzyme in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.

-

Inhibitor Preparation: Prepare serial dilutions of QPX7728 in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

-

Add an equal volume of the serially diluted QPX7728 solution to the wells. Include a control with buffer only (no inhibitor).

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

-

Substrate Addition: Initiate the reaction by adding the substrate solution to each well.

-

Data Acquisition: Immediately measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength (e.g., 486 nm for nitrocefin).

-

Data Analysis:

-

Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the QPX7728 concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

-

Caption: Workflow for determining the IC₅₀ of QPX7728 against β-lactamases.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of QPX7728.

Materials:

-

Bacterial isolates (e.g., K. pneumoniae, P. aeruginosa, A. baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution

-

QPX7728 stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Plate Preparation:

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

-

Data Interpretation: Compare the MIC of the β-lactam alone to the MIC in combination with QPX7728 to determine the potentiation effect.

Protocol 3: In Vivo Efficacy - Neutropenic Mouse Thigh Infection Model

This protocol details the evaluation of QPX7728's in vivo efficacy in combination with a β-lactam antibiotic against a target pathogen.[1]

Materials:

-

Female ICR mice (or similar strain)

-

Cyclophosphamide for inducing neutropenia

-

Carbapenem-resistant bacterial strain (e.g., K. pneumoniae)

-

β-lactam antibiotic for injection

-

QPX7728 for injection

-

Saline solution

-

Thigh homogenizer

Procedure:

-

Induce Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to render the mice neutropenic.

-

Infection: On day 0, inject a standardized inoculum of the bacterial strain (~10⁶⁻⁷ CFU) into the posterior thigh muscle of each mouse.

-

Treatment Initiation: Two hours post-infection, begin treatment. Administer the β-lactam antibiotic and QPX7728 subcutaneously or via the desired route. Dosing regimens can vary, for example, QPX7728 at 12.5, 25, or 50 mg/kg every 2 hours for 24 hours.[1]

-

Control Groups: Include groups treated with vehicle (saline), the β-lactam alone, and QPX7728 alone. A 0-hour control group is sacrificed just before treatment to determine the initial bacterial load.

-

Endpoint: At 24 hours post-treatment initiation, euthanize the mice.

-

Bacterial Load Determination: Aseptically remove the thighs, homogenize the tissue in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

-

Data Analysis: Calculate the change in bacterial load (log₁₀ CFU/thigh) over the 24-hour period for each treatment group compared to the 0-hour control. Efficacy is demonstrated by a significant reduction in bacterial count in the combination therapy group.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency (IC₅₀) of QPX7728 Against Key β-Lactamases

| Enzyme Class | Enzyme | QPX7728 IC₅₀ (nM) |

| Class A | KPC-2 | 2.9 ± 0.4 |

| CTX-M-15 | 1 - 3 | |

| Class C | P99 | 22 ± 8 |

| Class D | OXA-48 | ~50 (residence time) |

| OXA-23 | 1 - 2 | |

| OXA-24/40 | 1 - 2 | |

| OXA-58 | 1 - 2 | |

| Class B (MBL) | NDM-1 | 55 ± 25 |

| VIM-1 | 14 ± 4 | |

| IMP-1 | 610 ± 70 | |

| Data compiled from multiple sources.[3][4] |

Table 2: Potentiation of Meropenem Activity by QPX7728 Against Carbapenem-Resistant A. baumannii (CRAB)

| Treatment | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |

| Meropenem alone | 64 | >64 |

| Meropenem + 4 µg/mL QPX7728 | N/A | 8 |

| Meropenem + 8 µg/mL QPX7728 | N/A | 4 |

| Data from a panel of 275 clinical CRAB isolates.[9][10] |

Table 3: In Vivo Efficacy of QPX7728 with Partner β-Lactams in Mouse Thigh Model

| Pathogen | Partner β-Lactam | QPX7728 Dose (mg/kg, q2h) | 24h Change in Bacterial Load (log₁₀ CFU) |

| Carbapenem-Resistant K. pneumoniae | Aztreonam | 12.5, 25, or 50 | Bacterial Killing |

| Biapenem | 12.5, 25, or 50 | Bacterial Killing | |

| Cefepime | 12.5, 25, or 50 | Bacterial Killing | |

| Ceftazidime | 12.5, 25, or 50 | Bacterial Killing | |

| Ceftolozane | 12.5, 25, or 50 | Bacterial Killing | |

| Meropenem | 12.5, 25, or 50 | Bacterial Killing | |

| In all cases, β-lactams alone were bacteriostatic or allowed for growth, while the combination resulted in bacterial killing.[1] |

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for QPX7728 in Bacterial Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is an ultra-broad-spectrum beta-lactamase inhibitor (BLI) that potently inhibits both serine- and metallo-β-lactamases, representing a significant advancement in combating antimicrobial resistance.[1][2] By inactivating a wide array of β-lactamase enzymes (Classes A, B, C, and D), QPX7728 restores the in vitro efficacy of numerous β-lactam antibiotics against multidrug-resistant Gram-negative bacteria, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][4][5] These application notes provide detailed protocols for utilizing QPX7728 in standard bacterial culture assays to determine its potentiation effects.

Mechanism of Action

QPX7728 employs a dual mechanism to inhibit β-lactamases. For serine β-lactamases, the boron atom in QPX7728 forms a covalent adduct with the catalytic serine residue in the active site, effectively inactivating the enzyme.[6] In the case of metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, QPX7728 acts as a competitive inhibitor with a fast-on-fast-off binding kinetic.[2] This broad-spectrum inhibitory activity makes QPX7728 a versatile tool for restoring the antibacterial activity of various β-lactam partners.

Signaling Pathway of Beta-Lactamase Inhibition by QPX7728

Figure 1. Mechanism of action of QPX7728 against serine and metallo-beta-lactamases.

Data Presentation: In Vitro Activity of QPX7728

The following tables summarize the potentiation effect of QPX7728 on various β-lactam antibiotics against key bacterial species. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method.

Table 1: Activity of Meropenem in Combination with QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB) [7][8][9]

| QPX7728 Concentration (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) |

| 0 | 64 | >64 |

| 4 | 1 | 8 |

| 8 | 0.5 | 4 |

Table 2: Activity of Various β-Lactams in Combination with QPX7728 (8 µg/mL) against a Challenge Panel of Pseudomonas aeruginosa [5][10][11]

| β-Lactam Partner | β-Lactam MIC90 (µg/mL) Alone | β-Lactam MIC90 (µg/mL) with QPX7728 |

| Ceftolozane | >32 | 4 |

| Cefepime | >32 | 16 |

| Piperacillin | >256 | 64 |

| Meropenem | >32 | 16 |

Table 3: Activity of Oral β-Lactams in Combination with QPX7728 (4 µg/mL) against Enterobacterales Producing Various β-Lactamases [1][4]

| β-Lactam Partner | Organism Group | β-Lactam MIC90 (µg/mL) Alone | β-Lactam MIC90 (µg/mL) with QPX7728 |

| Tebipenem | ESBL-producers | >8 | 0.06 |

| Ceftibuten | KPC-producers | >32 | 1 |

| Cefpodoxime | OXA-48-like-producers | >32 | 8 |

| Cefpodoxime | MBL-producers | >32 | 8 |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for QPX7728 Combinations

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12]

1. Materials

-

QPX7728 powder

-

β-lactam antibiotic powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile water or appropriate solvent (e.g., DMSO) for stock solutions

-

Sterile dilution tubes and pipettes

2. Preparation of Stock Solutions

-

QPX7728: Prepare a stock solution of QPX7728 at 1 mg/mL in a suitable solvent (consult manufacturer's instructions; if not available, sterile water or DMSO can be tested). Ensure complete dissolution. Filter-sterilize if not prepared in an aseptic manner.

-

β-Lactam Antibiotic: Prepare a stock solution of the partner β-lactam at 1 mg/mL in sterile water or as recommended by the manufacturer.

3. Assay Procedure

-

Prepare Intermediate Solutions:

-

Prepare a working solution of QPX7728 in CAMHB at twice the desired final fixed concentration (e.g., for a final concentration of 4 µg/mL, prepare an 8 µg/mL solution).

-

Prepare a range of serial two-fold dilutions of the β-lactam antibiotic in CAMHB at twice the final desired concentrations.

-

-

Plate Setup:

-

In a 96-well plate, add 50 µL of the appropriate 2x β-lactam dilution to each well in a row.

-

Add 50 µL of the 2x QPX7728 working solution to each of these wells. The final volume will be 100 µL, and the concentrations of both agents will be at 1x.

-

Include a growth control well (100 µL of CAMHB with no antibiotic or inhibitor) and a sterility control well (100 µL of CAMHB).

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of QPX7728, that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Assay

Figure 2. Workflow for the broth microdilution MIC assay.

Protocol 2: Time-Kill Assay for QPX7728 Combinations

This protocol provides a framework for conducting a time-kill assay to assess the bactericidal or bacteriostatic activity of a QPX7728-β-lactam combination.

1. Materials

-

Materials listed in Protocol 1

-

Sterile culture tubes or flasks

-

Phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator with shaking capabilities

2. Assay Procedure

-

Preparation:

-

Determine the MIC of the β-lactam antibiotic in combination with a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) as described in Protocol 1.

-